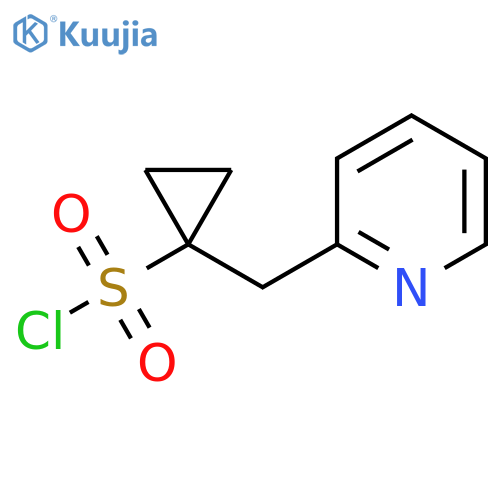Cas no 2012952-48-4 (1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride)

2012952-48-4 structure
商品名:1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride
1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- 1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride
- 2012952-48-4
- EN300-1143126
- 1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride
-
- インチ: 1S/C9H10ClNO2S/c10-14(12,13)9(4-5-9)7-8-3-1-2-6-11-8/h1-3,6H,4-5,7H2
- InChIKey: JBZOQDYGVQIWCN-UHFFFAOYSA-N
- ほほえんだ: ClS(C1(CC2C=CC=CN=2)CC1)(=O)=O
計算された属性
- せいみつぶんしりょう: 231.0120774g/mol
- どういたいしつりょう: 231.0120774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 305
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.7
- トポロジー分子極性表面積: 55.4Ų
1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143126-0.25g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
| Enamine | EN300-1143126-0.05g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
| Enamine | EN300-1143126-1.0g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 1g |
$1172.0 | 2023-06-09 | ||
| Enamine | EN300-1143126-0.5g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
| Enamine | EN300-1143126-10g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 10g |
$4852.0 | 2023-10-26 | |
| Enamine | EN300-1143126-2.5g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
| Enamine | EN300-1143126-1g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 1g |
$1129.0 | 2023-10-26 | |
| Enamine | EN300-1143126-5.0g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 5g |
$3396.0 | 2023-06-09 | ||
| Enamine | EN300-1143126-10.0g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 10g |
$5037.0 | 2023-06-09 | ||
| Enamine | EN300-1143126-0.1g |
1-[(pyridin-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
2012952-48-4 | 95% | 0.1g |
$993.0 | 2023-10-26 |
1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride 関連文献
-
Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346
-
Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
-
Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
-
Ibrar Ayub,Dangsheng Su,Marc Willinger,Alexey Kharlamov,Leonid Ushkalov,Valery A. Zazhigalov,Nataly Kirillova,Robert Schlögl Phys. Chem. Chem. Phys., 2003,5, 970-978
-
Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
2012952-48-4 (1-(pyridin-2-yl)methylcyclopropane-1-sulfonyl chloride) 関連製品
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 1867912-26-2(trans-4-{(2-methylphenyl)methylamino}pyrrolidin-3-ol)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1622406-25-0(Benzaldehyde, 4-ethenyl-2-nitro-)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
